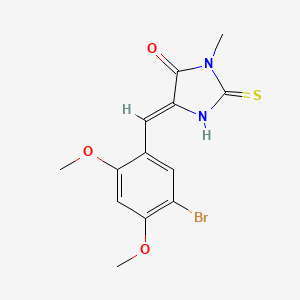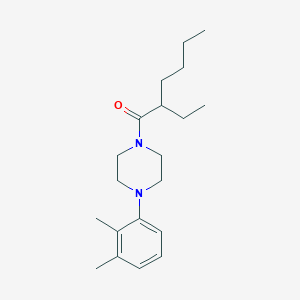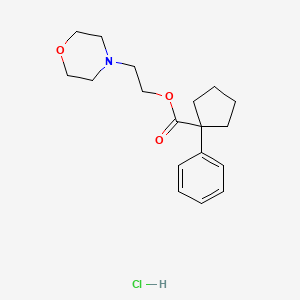
N-(4-bromo-2-methylphenyl)-2-phenyl-2-(phenylthio)acetamide
説明
N-(4-bromo-2-methylphenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as BAMPTA, is a chemical compound that has been widely used in scientific research. BAMPTA is a thiol-reactive compound that is used to modify cysteine residues in proteins. This modification can be used to study the function of specific proteins and to investigate the role of cysteine residues in protein structure and function.
作用機序
BAMPTA is a thiol-reactive compound that reacts with cysteine residues in proteins. The reaction between BAMPTA and cysteine residues results in the formation of a thioether linkage. This modification can alter the function of the protein and can be used to study the role of cysteine residues in protein structure and function.
Biochemical and Physiological Effects:
BAMPTA has been shown to have a variety of biochemical and physiological effects. BAMPTA can alter the function of specific proteins by modifying cysteine residues. This modification can lead to changes in protein structure and function. BAMPTA has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
BAMPTA has several advantages for lab experiments. BAMPTA is a highly selective reagent that can be used to modify specific cysteine residues in proteins. This selectivity allows researchers to study the function of specific proteins and cysteine residues. BAMPTA is also a reversible reagent, which allows researchers to study the effects of protein modification over time.
One of the limitations of BAMPTA is that it can only modify cysteine residues in proteins. This limits its use in studying the function of other amino acids in proteins. BAMPTA also has a relatively low yield in the synthesis process, which can limit its availability for research.
将来の方向性
There are several future directions for the use of BAMPTA in scientific research. One potential direction is the use of BAMPTA in the study of protein-protein interactions. BAMPTA could be used to modify cysteine residues in one protein, which could then be used to study the interaction between that protein and another protein.
Another potential direction is the use of BAMPTA in the study of redox signaling pathways. BAMPTA could be used to selectively modify cysteine residues in proteins that are involved in redox signaling pathways, which could then be used to study the role of cysteine residues in these pathways.
Conclusion:
In conclusion, BAMPTA is a thiol-reactive compound that has been widely used in scientific research. BAMPTA can be used to selectively modify cysteine residues in proteins, which can be used to study the function of specific proteins and cysteine residues. BAMPTA has several advantages for lab experiments, including its selectivity and reversibility. There are several future directions for the use of BAMPTA in scientific research, including the study of protein-protein interactions and redox signaling pathways.
科学的研究の応用
BAMPTA has been used in a variety of scientific research applications. One of the most common uses of BAMPTA is in the study of protein function. BAMPTA can be used to selectively modify cysteine residues in proteins, which can then be used to study the function of specific proteins. BAMPTA has also been used to investigate the role of cysteine residues in protein structure and function.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNOS/c1-15-14-17(22)12-13-19(15)23-21(24)20(16-8-4-2-5-9-16)25-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMDIBKZFITFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952130.png)

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3952149.png)
![4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3952157.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B3952165.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine hydrochloride](/img/structure/B3952189.png)

![N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine](/img/structure/B3952210.png)



